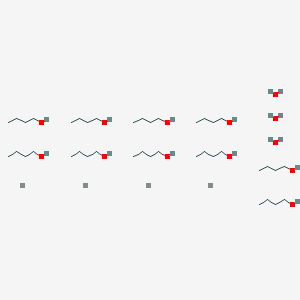
butan-1-ol;titanium;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Butan-1-ol can be synthesized through the hydroformylation of propene, followed by hydrogenation of the resulting aldehyde.
Industrial Production Methods: Commercially, butan-1-ol is produced via the fermentation of sugars by bacteria or yeast, followed by distillation to purify the alcohol.
Formation of Butan-1-ol; Titanium; Trihydrate:
Hydration Reaction: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with butan-1-ol in the presence of water.
Crystallization: The resulting solution is then allowed to crystallize to form the trihydrate complex.
Types of Reactions:
Oxidation: Butan-1-ol can be oxidized to butanal (butyraldehyde) and further to butanoic acid (butyric acid) using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can undergo reduction reactions, typically using reducing agents like lithium aluminium hydride (LiAlH₄) to produce butane.
Substitution: Butan-1-ol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: HCl, room temperature.
Major Products Formed:
Oxidation: Butanal, butanoic acid.
Reduction: Butane.
Substitution: Butyl chloride, butyl bromide.
科学的研究の応用
Chemistry: Butan-1-ol; titanium; trihydrate is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: Medicine: It is explored for its antimicrobial properties, which could be useful in developing new antibiotics. Industry: The compound is used in the production of resins, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which butan-1-ol; titanium; trihydrate exerts its effects involves its interaction with molecular targets and pathways. The titanium component acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. This enhances the reactivity of the compound, making it useful in catalysis and other applications.
類似化合物との比較
Titanium (IV) Isopropoxide: Similar in structure but uses isopropanol instead of butanol.
Titanium (IV) Ethoxide: Uses ethanol as the alcohol component.
Titanium (IV) Butoxide: Similar to butan-1-ol; titanium; trihydrate but without the water of hydration.
Uniqueness: Butan-1-ol; titanium; trihydrate is unique due to its trihydrate form, which affects its solubility and reactivity compared to other titanium alkoxides.
特性
分子式 |
C40H106O13Ti4 |
|---|---|
分子量 |
986.7 g/mol |
IUPAC名 |
butan-1-ol;titanium;trihydrate |
InChI |
InChI=1S/10C4H10O.3H2O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*5H,2-4H2,1H3;3*1H2;;;; |
InChIキー |
QULJTTAGCYKSEA-UHFFFAOYSA-N |
正規SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.O.O.[Ti].[Ti].[Ti].[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


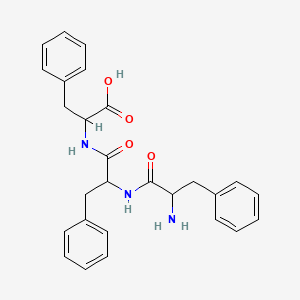
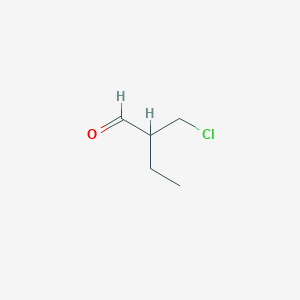
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)
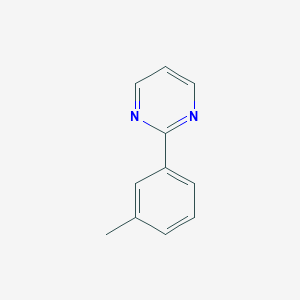
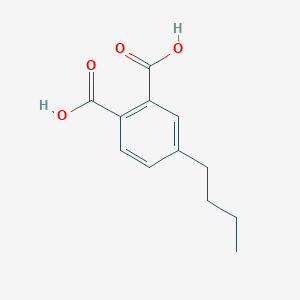

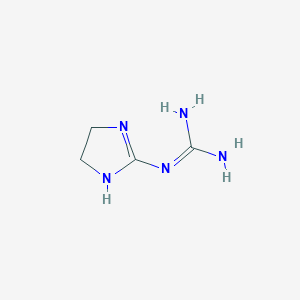


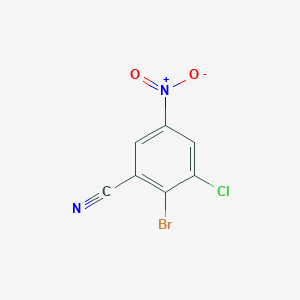
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)
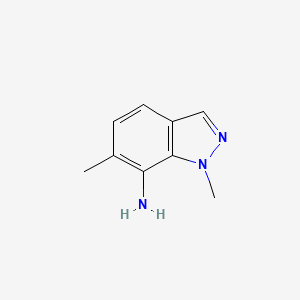
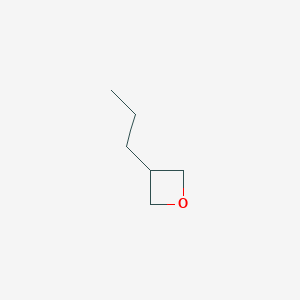
![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
